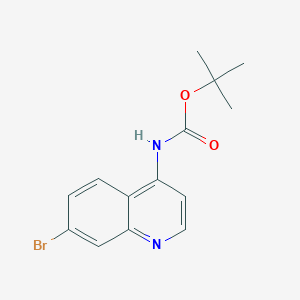

Tert-butyl 7-bromoquinolin-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-bromoquinolin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXBYJYCMRUHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Greener Synthesis of the 7 Bromoquinoline Core

Traditional methods for synthesizing the quinoline (B57606) scaffold, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve harsh conditions, toxic reagents, and the generation of significant waste, resulting in poor atom economy. ijpsjournal.comnih.gov Green chemistry seeks to replace these with more benign and efficient alternatives.

Alternative Energy Sources: Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction times, often leading to higher yields and cleaner reactions with less by-product formation. ijpsjournal.comeurekaselect.com These techniques reduce energy consumption compared to conventional heating methods. ijpsjournal.com For instance, the Friedländer synthesis, which condenses an o-aminobenzaldehyde with a carbonyl compound, can be significantly improved under microwave irradiation or by using ionic liquids as catalysts, sometimes under solvent-free conditions. nih.govresearchgate.net

Eco-Friendly Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. tandfonline.com For quinoline synthesis, water, ethanol, or mixtures thereof are increasingly used as green solvents. tandfonline.com Recyclable catalysts, such as p-toluenesulfonic acid (p-TSA) or nano-catalysts in aqueous media, offer advantages by simplifying purification and reducing catalyst waste. tandfonline.comacs.org Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal green protocol, minimizing solvent waste entirely. researchgate.netjocpr.com

Greener Approaches for Amination at the C4 Position

The introduction of the amino group at the 4-position of the quinoline (B57606) ring typically proceeds via a nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) intermediate, such as 7-bromo-4-chloroquinoline. nih.govfrontiersin.org

Optimized Reaction Conditions: Green approaches to this step focus on minimizing the use of hazardous solvents and reagents. While solvents like N,N-dimethylformamide (DMF) have been traditionally used, greener alternatives are being explored. chemicalbook.com Microwave-assisted protocols can dramatically shorten reaction times for the amination of 4-chloroquinolines, from hours to minutes, and can be performed in more benign solvents like dimethyl sulfoxide (B87167) (DMSO) or even ethanol. frontiersin.org

Atom Economy: The SNAr reaction itself has a reasonable atom economy, but the preparation of the 4-chloroquinoline precursor from a 4-hydroxyquinoline (B1666331) often uses reagents like phosphorus oxychloride (POCl3), which generates significant inorganic waste. nih.govucsf.edu Developing direct amination methods that bypass the halogenation step would represent a significant improvement in atom economy and a reduction in hazardous waste. primescholars.com

Chemical Reactivity and Transformation Studies of Tert Butyl 7 Bromoquinolin 4 Ylcarbamate

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 7-position of the quinoline (B57606) ring is amenable to various nucleophilic substitution reactions, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Tert-butyl 7-bromoquinolin-4-ylcarbamate serves as an excellent substrate for these transformations, allowing for the introduction of a wide range of substituents at the 7-position.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide. nih.gov In the context of this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to yield 7-aryl- or 7-vinyl-substituted quinolines. youtube.com The general reaction conditions are outlined in the table below.

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₄, Pd(OAc)₂/dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reaction of this compound with various alkynes provides a direct route to 7-alkynylquinoline derivatives, which are valuable precursors for more complex molecules. organic-chemistry.orgnih.gov

| Catalyst System | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine, DIPA | THF, DMF | Room Temp. to 80 °C |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a variety of primary and secondary amines to produce 7-aminoquinoline derivatives. acsgcipr.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine coupling partner. researchgate.net

| Palladium Precursor | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the quinoline ring with heteronucleophiles is also a potential transformation. However, for an SNAr reaction to proceed, the aromatic ring generally needs to be activated by strong electron-withdrawing groups. nih.gov The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack. The reaction is further promoted if the quinoline nitrogen is protonated or quaternized, increasing the electrophilicity of the ring system. Common heteronucleophiles for this reaction include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the quinoline substrate with the nucleophile in a polar aprotic solvent.

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is a basic and nucleophilic center. It can react with electrophiles such as alkyl halides or acylating agents. Alkylation of the quinoline nitrogen would lead to the formation of a quaternary quinolinium salt. This transformation would also increase the reactivity of the quinoline ring towards nucleophilic attack. Acylation could occur under appropriate conditions to form an acylium salt. The presence of the bulky tert-butylcarbamate group at the 4-position may exert some steric hindrance, potentially influencing the rate and feasibility of these reactions.

Transformations of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The removal of the N-Boc group from this compound is a common step in the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govjohnshopkins.edu This deprotection is typically achieved by treatment with a strong acid. nih.gov A variety of acidic reagents and conditions can be employed for this transformation. semanticscholar.orgresearchgate.net Additionally, thermal deprotection methods have also been reported. nih.gov

| Reagent | Solvent | Temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Room Temperature |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Room Temperature |

| Heat (Thermal Deprotection) | Methanol, TFE | 120-200 °C |

While the primary role of the Boc group is protection, the carbamate nitrogen can potentially undergo further derivatization. After deprotonation with a strong base, the resulting nitrogen anion could be alkylated or acylated. For instance, treatment with a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) could generate the corresponding anion, which could then be reacted with an alkyl halide or an acyl chloride. This would lead to the formation of an N-substituted carbamate, providing a pathway for further functionalization of the 4-amino group prior to deprotection.

Electrophilic Aromatic Substitution on the Quinoline Ring

The reactivity of the quinoline ring system towards electrophilic aromatic substitution (SEAr) is well-established. Generally, the benzene ring (carbocycle) is more susceptible to electrophilic attack than the pyridine ring (heterocycle) due to its higher electron density. In an unsubstituted quinoline, electrophiles preferentially attack positions 5 and 8, a preference dictated by the superior stability of the resulting cationic intermediates (Wheland intermediates) where the aromaticity of the pyridine ring can be preserved. biosynce.com

In the case of this compound, the regiochemical outcome of SEAr is controlled by the combined directing effects of the substituents at the C4 and C7 positions.

Tert-butylcarbamate Group (-NHBoc) at C4: The amino group, even when protected as a carbamate, acts as a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the quinoline ring system via resonance, increasing the nucleophilicity of the ring. This makes the molecule more reactive towards electrophiles than unsubstituted quinoline. As an ortho-, para-director, the 4-NHBoc group directs incoming electrophiles to positions 5 (ortho) and 8 (para).

The ultimate position of substitution is a result of the interplay between these effects. The potent activating and directing nature of the 4-NHBoc group is expected to be the dominant influence. libretexts.org Both substituents direct towards the C8 position, making it a highly probable site for electrophilic attack. The C5 position is strongly activated by the 4-NHBoc group, while the C6 position is activated to a lesser extent by the 7-bromo group. Therefore, electrophilic substitution is predicted to occur primarily at positions 8 and 5.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Position(s) |

|---|---|---|---|---|

| -NHBoc | C4 | Electron-Donating (Resonance) | Activating | 5 (ortho), 8 (para) |

| -Br | C7 | Electron-Withdrawing (Induction) / Electron-Donating (Resonance) | Deactivating | 6 (ortho), 8 (ortho) |

Interactive Data Table: Directing effects of substituents on the quinoline ring of this compound for electrophilic aromatic substitution.

While specific studies on the electrophilic substitution of this compound are not widely reported, research on related substituted quinolines supports these principles. For instance, the nitration of similarly activated amino-substituted heterocyclic systems often proceeds at positions influenced by the strong directing effect of the amino group. rsc.org

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity specifies the position at which a reaction occurs. This compound possesses several distinct reactive sites, making the selective transformation a key challenge in its synthetic applications.

The primary reactive sites include:

The Benzene Ring: Susceptible to electrophilic aromatic substitution at C5, C6, and C8.

The C7-Br Bond: A versatile handle for transition metal-catalyzed cross-coupling reactions.

The Carbamate Group: The Boc protecting group can be cleaved under acidic conditions, or the N-H bond can be involved in reactions.

The Pyridine Ring: Generally less reactive to electrophiles but can undergo nucleophilic substitution under harsh conditions or C-H activation. mdpi.com

The choice of reagents and reaction conditions is paramount in directing a transformation to a specific site.

Regioselectivity in Different Reaction Types:

Electrophilic Aromatic Substitution: As detailed in the previous section, the regioselectivity is governed by the directing effects of the existing substituents, favoring positions 8 and 5.

Metal-Catalyzed Cross-Coupling: The C7-Br bond is an ideal site for reactions like Suzuki, Stille, Buchwald-Hartwig, and Negishi couplings. nih.govmdpi.com These reactions offer a highly regioselective method to introduce new carbon-carbon or carbon-heteroatom bonds at the C7 position, leaving the rest of the molecule intact. The significant difference in reactivity between a C-Br bond and a C-H bond allows for high chemoselectivity. nih.gov For example, palladium-catalyzed reactions can selectively couple aryl boronic acids or amines at the C7 position. nih.govresearchgate.net

C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation can also exhibit high regioselectivity. For quinoline derivatives, C-H activation often occurs at the C8 position, guided by chelation with the quinoline nitrogen. nih.gov This provides an alternative route to functionalize the carbocyclic ring.

The following table summarizes the expected chemo- and regioselective outcomes for various reaction types performed on this compound.

| Reaction Type | Reagents (Example) | Reactive Site (Chemoselectivity) | Position of Reaction (Regioselectivity) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Benzene Ring | C8 and/or C5 |

| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C-Br Bond | C7 |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | C-Br Bond | C7 |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Carbamate Group | C4-NH₂ |

| C-H Arylation | Ar-Br, Pd Catalyst | C-H Bond | Likely C8 |

Interactive Data Table: Summary of chemo- and regioselectivity in reactions of this compound.

Advanced Spectroscopic and Analytical Characterization of Tert Butyl 7 Bromoquinolin 4 Ylcarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For tert-butyl 7-bromoquinolin-4-ylcarbamate, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of its chemical architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the quinoline (B57606) ring system. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.5 ppm. The protons on the quinoline core will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these aromatic protons are highly dependent on their electronic environment, which is influenced by the bromo and carbamate (B1207046) substituents. The proton on the carbamate nitrogen (N-H) is expected to appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would display signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the bromoquinoline ring. The carbonyl carbon typically resonates in the range of 150-160 ppm. The carbons of the quinoline ring will appear in the aromatic region (110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals unequivocally. COSY experiments would reveal the coupling relationships between adjacent protons on the quinoline ring, aiding in their precise assignment. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoline and carbamate structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~1.5 (s, 9H) | ~28.5 (3C) |

| tert-Butyl (C) | - | ~81.0 |

| C=O | - | ~153.0 |

| N-H | ~9.5 (br s, 1H) | - |

| Quinoline H-2 | ~8.5 (d) | ~149.0 |

| Quinoline H-3 | ~7.8 (d) | ~115.0 |

| Quinoline H-5 | ~8.0 (d) | ~125.0 |

| Quinoline H-6 | ~7.6 (dd) | ~128.0 |

| Quinoline H-8 | ~8.2 (d) | ~122.0 |

| Quinoline C-4 | - | ~145.0 |

| Quinoline C-7 | - | ~120.0 |

| Quinoline C-4a | - | ~148.0 |

| Quinoline C-8a | - | ~140.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₄H₁₅BrN₂O₂), HRMS analysis is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The experimentally measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Expected Isotopic Pattern |

| [M]⁺˙ (C₁₄H₁₅⁷⁹BrN₂O₂) | 322.0317 | M, M+2 (approx. 1:1) |

| [M+H]⁺ (C₁₄H₁₆⁷⁹BrN₂O₂) | 323.0395 | M+H, M+H+2 (approx. 1:1) |

| [M+Na]⁺ (C₁₄H₁₅⁷⁹BrN₂O₂Na) | 345.0214 | M+Na, M+Na+2 (approx. 1:1) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the tert-butyl carbamate.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the quinoline system are expected in the 1500-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the carbamate will likely appear in the 1200-1300 cm⁻¹ range.

C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, can be attributed to the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3400 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| C=O | Stretch | 1700-1725 | Strong, Sharp |

| C=N, C=C | Stretch | 1500-1600 | Medium-Strong |

| C-N | Stretch | 1200-1300 | Medium |

| C-Br | Stretch | 500-600 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been publicly reported, a successful crystallographic analysis would provide invaluable data.

Should a suitable single crystal be obtained, the analysis would be expected to confirm the planar nature of the quinoline ring system and the geometry of the tert-butyl carbamate group. Key structural features of interest would include the planarity of the carbamate group, the torsion angles between the carbamate and the quinoline ring, and any intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen, which would influence the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carbamates due to their potential thermal lability, GC-MS could be employed for the analysis of this compound if the compound is sufficiently volatile and thermally stable. This technique would provide both retention time data for purity assessment and mass spectral data for structural confirmation. The mass spectrum obtained would be expected to show fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments from the quinoline core.

Computational and Theoretical Investigations of Tert Butyl 7 Bromoquinolin 4 Ylcarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study of tert-butyl 7-bromoquinolin-4-ylcarbamate would involve calculations to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Further analysis would include the generation of molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify electrophilic and nucleophilic sites. Mulliken population analysis would provide quantitative values for the charges on individual atoms, offering deeper insights into the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Electron Affinity | Data not available |

Note: This table is for illustrative purposes only. No specific DFT data for this compound was found in the available literature.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, this would involve systematically rotating the rotatable bonds—primarily the C-N bond of the carbamate (B1207046) group and the bond connecting the tert-butyl group.

By calculating the potential energy for each conformation, an energy landscape map can be constructed. This map would reveal the most stable, low-energy conformations (global and local minima) and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule might bind to a biological target.

Table 2: Hypothetical Conformational Energy Data for this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific conformational analysis data for this compound was found in the available literature.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To perform a docking study on this compound, a specific biological target (e.g., a protein or enzyme) would need to be identified.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Target Protein | Not specified in literature |

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

Note: This table is for illustrative purposes only. No specific molecular docking studies for this compound were found in the available literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. This would involve mapping the potential energy surface of a proposed reaction pathway to identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, the hydrolysis of the carbamate group or substitution reactions at the bromine-substituted position could be investigated. Such studies are valuable for understanding the molecule's stability and potential metabolic pathways.

Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Quantum chemical descriptors, derived from computational calculations, can provide quantitative parameters for these correlations. chemrxiv.org

For this compound, relevant descriptors would include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. These descriptors could then be used in quantitative structure-activity relationship (QSAR) models to predict the biological activity of related compounds.

Table 4: Commonly Used Quantum Chemical Descriptors in SAR Studies

| Descriptor | Description | Relevance |

|---|---|---|

| Electronic | ||

| HOMO/LUMO Energies | Highest/Lowest energy orbitals | Reactivity, electron-donating/accepting ability |

| Dipole Moment | Measure of molecular polarity | Drug-receptor interactions, solubility |

| Steric | ||

| Molecular Volume | Van der Waals volume of the molecule | Binding site complementarity |

| Surface Area | Solvent-accessible surface area | Solubility, transport properties |

| Topological |

Note: This table lists examples of descriptors. No specific SAR studies utilizing these descriptors for this compound were found.

Medicinal Chemistry and Biological Activity Research on the Tert Butyl 7 Bromoquinolin 4 Ylcarbamate Scaffold

Design and Synthesis of Novel Derivatives from the Tert-butyl 7-bromoquinolin-4-ylcarbamate Scaffold

Information regarding the specific design and synthesis of novel derivatives from the this compound scaffold is not available in the public domain. Typically, the bromine atom at the 7-position and the carbamate (B1207046) group at the 4-position would serve as key handles for chemical modification. For instance, the bromine could be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents. The carbamate's Boc-protecting group could be removed to free the amine, which could then be acylated, alkylated, or used in other functional group transformations to generate diverse analogs.

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Without synthesized derivatives and their corresponding biological data, no structure-activity relationship (SAR) studies for compounds derived from the this compound scaffold can be reported. SAR studies are crucial for understanding how different chemical modifications to a core structure influence its biological activity, helping to guide the design of more potent and selective compounds.

Identification and Validation of Potential Biological Targets

There is no publicly available information identifying or validating specific biological targets for derivatives of this compound. The process of target identification and validation is a critical step in drug discovery, confirming that the modulation of a specific biological molecule (like an enzyme or receptor) by a compound leads to a therapeutic effect.

Enzyme Inhibition Studies

No data from enzyme inhibition studies for derivatives of this scaffold have been found in the public literature. Such studies would typically involve screening the compounds against a panel of enzymes to determine their inhibitory potential (e.g., IC50 values).

Receptor Binding Assays

Similarly, there are no available results from receptor binding assays for derivatives of this compound. These assays are used to measure the affinity of a compound for a particular receptor.

Investigation of Pharmacological Activities (e.g., anti-cancer, anti-inflammatory, antimicrobial)

Specific investigations into the pharmacological activities of derivatives from the this compound scaffold are not documented in the accessible scientific literature. The quinoline (B57606) nucleus is known to be a component of compounds with a wide range of pharmacological properties, suggesting that derivatives of this scaffold could potentially exhibit various activities.

In Vitro Cell-Based Assays

No results from in vitro cell-based assays for derivatives of this specific scaffold have been publicly reported. These assays are essential for evaluating the biological effects of compounds in a cellular context, for example, by measuring cytotoxicity against cancer cell lines or inhibition of inflammatory responses in immune cells.

Exploratory In Vivo Efficacy Studies (Methodological Aspects)

Should this compound or its active derivatives demonstrate promising in vitro activity, the subsequent step would involve exploratory in vivo efficacy studies to assess its therapeutic potential in a living organism. The design of these studies would be contingent on the specific therapeutic area being investigated, such as oncology, infectious diseases, or inflammatory conditions.

Animal Models: The choice of animal model is a critical methodological aspect. For anticancer research, immunodeficient mouse models, such as nude or SCID mice, are commonly used for xenograft studies where human cancer cell lines are implanted. nih.gov The efficacy of a compound like this compound would be evaluated by monitoring tumor growth inhibition over a specified period. In the context of infectious diseases, such as malaria, rodent models like Plasmodium berghei-infected mice are standard for assessing the reduction in parasitemia. acs.org For inflammatory conditions, models that induce specific inflammatory responses, such as collagen-induced arthritis in mice, would be appropriate.

Study Design and Endpoints: A typical exploratory in vivo study would involve multiple arms, including a vehicle control group and one or more groups receiving the test compound at varying dose levels. The primary endpoint would be a quantifiable measure of efficacy, such as a reduction in tumor volume, parasite load, or inflammatory markers. nih.govacs.org Secondary endpoints could include survival analysis and monitoring of general health parameters of the animals.

The following table outlines a hypothetical design for an in vivo efficacy study for a quinoline-based compound.

| Parameter | Methodological Consideration | Example |

| Animal Model | Dependent on therapeutic target | Nude mice with human tumor xenografts (Oncology) |

| Grouping | Control and multiple dose levels | Vehicle Control, Low Dose, Medium Dose, High Dose |

| Administration Route | Dependent on compound's properties | Oral gavage, Intraperitoneal injection |

| Primary Endpoint | Quantifiable measure of efficacy | Tumor volume measurement, Parasite count |

| Study Duration | Dependent on disease model | 21-28 days for tumor growth studies |

Table 1: Hypothetical Methodological Aspects of an Exploratory In Vivo Efficacy Study

Prodrug Strategies Utilizing the Carbamate Moiety

The carbamate functional group in this compound presents a strategic opportunity for the design of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.govacs.org This approach is often employed to improve a drug's pharmacokinetic or pharmacodynamic properties. researchgate.net

The tert-butyl carbamate (Boc) group is well-known in medicinal chemistry, often as a protecting group for amines. nih.gov In the context of a prodrug strategy, the carbamate linkage can be designed to be cleaved by specific enzymes, such as esterases or amidases, which are abundant in the body, to release the active 4-amino-7-bromoquinoline. acs.org This bioconversion would ideally occur at the target site of action to enhance efficacy and reduce systemic toxicity.

Rationale for Carbamate-Based Prodrugs: The primary motivations for developing a carbamate-based prodrug of a 4-aminoquinoline (B48711) derivative include enhancing oral bioavailability, improving solubility, increasing metabolic stability, and achieving targeted drug delivery. nih.govresearchgate.net The lipophilicity of the tert-butyl group can, for instance, improve the parent molecule's ability to cross cellular membranes.

Activation Mechanisms: The release of the active amine from a carbamate prodrug can be triggered by enzymatic hydrolysis. acs.org The rate of this hydrolysis can be modulated by modifying the structure of the carbamate. For instance, altering the alkyl or aryl substituents on the carbamate can influence its susceptibility to enzymatic cleavage.

The following table summarizes potential prodrug strategies involving the carbamate moiety.

| Strategy | Rationale | Potential Advantage |

| Enzyme-Labile Carbamate | Cleavage by esterases to release the active amine | Improved oral absorption and targeted release |

| pH-Sensitive Carbamate | Designed to be stable at physiological pH but cleave in acidic microenvironments (e.g., tumors) | Targeted drug delivery to specific tissues |

| Targeted Enzyme Prodrug Therapy | Carbamate designed to be a substrate for an enzyme specifically expressed in target cells | High local concentration of the active drug, minimizing systemic exposure |

Table 2: Potential Prodrug Strategies Utilizing the Carbamate Moiety

Patent Landscape and Intellectual Property Analysis for Tert Butyl 7 Bromoquinolin 4 Ylcarbamate

Freedom-to-Operate (FTO) Analysis for Research and Development

A Freedom-to-Operate (FTO) analysis for Tert-butyl 7-bromoquinolin-4-ylcarbamate is essential for any entity looking to utilize this compound in research or commercial development. The analysis hinges on whether the intended use of the compound infringes upon any existing patent claims.

For research and development purposes, the use of this compound as a starting material or intermediate for the synthesis of new, structurally distinct compounds is likely to have a high degree of freedom to operate. This is because the patents for quinoline (B57606) derivatives typically claim the final, biologically active compounds rather than the synthetic intermediates themselves.

However, if the intended research involves investigating the biological activity of this compound itself, or if the synthetic route to a novel compound is explicitly claimed in a patent and involves this intermediate, then the FTO landscape becomes more complex. A careful examination of the claims of relevant patents would be necessary to ensure that the proposed research does not constitute infringement.

Strategic Patenting Opportunities for Novel Derivatives and Applications

The current patent landscape presents several strategic opportunities for securing intellectual property related to this compound. Given that the compound itself is not patented, there is a clear opportunity to file for a composition of matter patent on novel derivatives that utilize this molecule as a key building block.

Key areas for strategic patenting include:

Novel Kinase Inhibitors: The development of new kinase inhibitors for oncology remains a highly active area of research. Designing and synthesizing novel compounds derived from this compound that exhibit potent and selective kinase inhibition could lead to valuable intellectual property.

New Therapeutic Indications: Exploring the utility of derivatives in other therapeutic areas beyond oncology, such as inflammatory diseases or neurodegenerative disorders, could open up new patenting avenues.

Improved Synthetic Methods: Devising a novel, efficient, and scalable synthesis for this compound itself could be patentable as a process patent. This would be particularly valuable if the new method offers significant advantages over existing synthetic routes in terms of cost, yield, or environmental impact.

Formulation and Drug Delivery: For any new, biologically active derivative, there are further opportunities for patenting novel formulations that enhance stability, bioavailability, or patient compliance.

A summary of potential strategic patenting opportunities is provided in the table below:

Table 2: Strategic Patenting Opportunities

| Area of Opportunity | Description | Potential Claim Type |

| Novel Derivatives | Synthesis of new chemical entities based on the this compound scaffold. | Composition of Matter |

| New Medical Uses | Identification of new therapeutic targets and indications for novel derivatives. | Method of Use |

| Process Innovation | Development of a more efficient or "green" synthesis of the parent compound or its derivatives. | Process |

| Formulation Technology | Creation of novel drug delivery systems or formulations for active derivatives. | Composition of Matter, Method of Use |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 7-bromoquinolin-4-ylcarbamate, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves bromination and carbamate protection steps. Key parameters include:

- Temperature control : Maintain ≤0°C during bromination to minimize side reactions (e.g., over-bromination) .

- Catalyst selection : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling if intermediates require functionalization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating high-purity product .

- Example yield optimization: A 78% yield was reported using tert-butyl carbamate protection under anhydrous conditions .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Handling : Use gloves and goggles in a fume hood. Avoid dust formation; employ local exhaust ventilation during weighing .

- Storage : Keep in a dry, airtight container at 2–8°C. Stability data indicate no decomposition under these conditions for ≥12 months .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm quinoline ring protons (δ 7.5–8.9 ppm) and tert-butyl group (δ 1.3–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 323.04 (calculated for C₁₄H₁₅BrN₂O₂) .

- IR : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for intermediates or derivatives of this compound?

- Methodological Answer :

- Cross-validation : Compare data with PubChem entries (e.g., CAS 913563-71-0) and literature (e.g., Wu et al., 2008) .

- Computational modeling : Use tools like Gaussian or ORCA to simulate NMR shifts and match experimental peaks .

- Collaborative analysis : Share raw data with crystallography facilities (e.g., CCDC) for structural confirmation .

Q. What experimental design strategies mitigate side reactions during functionalization of the quinoline core?

- Methodological Answer :

- Protecting group strategy : Prioritize tert-butyl carbamate for NH protection to prevent unwanted nucleophilic attacks .

- Solvent optimization : Use DMF or THF for Pd-catalyzed couplings; avoid protic solvents to suppress hydrolysis .

- Kinetic monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : Bromine at C7 enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig aminations .

- Steric considerations : The tert-butyl group may hinder coupling at C4; use bulky ligands (e.g., XPhos) to improve efficiency .

- Data-driven adjustment : Refer to kinetic studies (e.g., TOF analysis) to optimize catalyst loading .

Ecological and Safety Considerations

Q. What are the recommended disposal protocols for this compound waste?

- Methodological Answer :

- Waste treatment : Neutralize with 10% NaOH, then incinerate via licensed facilities. Do not landfill due to brominated byproducts .

- Contaminated materials : Use ethanol for decontaminating glassware; avoid aqueous washes to prevent hydrolysis .

Q. How can researchers assess the compound’s potential ecological toxicity when designing in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.